molecular formula C40H34N4O4 B3067445 4,4'-(2,8-Di-tert-butyl-4,10-dihydropyreno[4,5-d:9,10-d']diimidazole-5,11-diyl)dibenzoic acid CAS No. 1184934-21-1

4,4'-(2,8-Di-tert-butyl-4,10-dihydropyreno[4,5-d:9,10-d']diimidazole-5,11-diyl)dibenzoic acid

Cat. No. B3067445
CAS RN: 1184934-21-1
M. Wt: 634.7 g/mol
InChI Key: NHSRBVGDTMJTJK-UHFFFAOYSA-N
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Description

4,4'-(2,8-Di-tert-butyl-4,10-dihydropyreno[4,5-d:9,10-d']diimidazole-5,11-diyl)dibenzoic acid is a useful research compound. Its molecular formula is C40H34N4O4 and its molecular weight is 634.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-(2,8-Di-tert-butyl-4,10-dihydropyreno[4,5-d:9,10-d']diimidazole-5,11-diyl)dibenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-(2,8-Di-tert-butyl-4,10-dihydropyreno[4,5-d:9,10-d']diimidazole-5,11-diyl)dibenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

4,4'-(2,8-Di-tert-butyl-4,10-dihydropyreno[4,5-d:9,10-d']diimidazole-5,11-diyl)dibenzoic acid and its derivatives have been synthesized for various biological activities. Notably, substituted benzimidazole derivatives, synthesized through condensation and subsequent reactions, have shown promising anti-bacterial, anti-asthmatic, and anti-diabetic properties in vivo (Vinodkumar et al., 2008).

Anti-HIV Properties

Derivatives of this compound have been used to create copolymers that exhibited activity against various HIV-1 strains. These copolymers, particularly poly(4,4'-stilbenedicarboxylate-alt-maleic acid), showed impressive activity with low IC50 values and high selectivity indices, demonstrating their potential as anti-HIV agents (Savage et al., 2014).

Organic Electronic Materials

The compound's derivatives have been utilized in the synthesis of conjugated polymers for applications in organic electronic materials. These polymers exhibit highly coplanar backbones and uniform delocalized molecular orbital levels, making them suitable for use in organic thin film transistors (Wen et al., 2016).

Novel Aromatic Polyhydrazides

Researchers have synthesized novel aromatic polyhydrazides and poly(amide–hydrazide)s based on derivatives of this compound. These materials are amorphous, readily soluble, and can be cast into transparent, flexible films. They exhibit high thermal stability and are useful in various industrial applications (Hsiao et al., 1999).

properties

IUPAC Name

4-[9,19-ditert-butyl-14-(4-carboxyphenyl)-3,5,13,15-tetrazahexacyclo[9.9.2.02,6.07,22.012,16.017,21]docosa-1(20),2(6),3,7(22),8,10,12(16),13,17(21),18-decaen-4-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H34N4O4/c1-39(2,3)23-15-25-29-26(16-23)32-34(44-36(42-32)20-9-13-22(14-10-20)38(47)48)28-18-24(40(4,5)6)17-27(30(28)29)33-31(25)41-35(43-33)19-7-11-21(12-8-19)37(45)46/h7-18H,1-6H3,(H,41,43)(H,42,44)(H,45,46)(H,47,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSRBVGDTMJTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C3C(=C1)C4=C(C5=C3C(=CC(=C5)C(C)(C)C)C6=C2NC(=N6)C7=CC=C(C=C7)C(=O)O)NC(=N4)C8=CC=C(C=C8)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(2,8-Di-tert-butyl-4,10-dihydropyreno[4,5-d:9,10-d']diimidazole-5,11-diyl)dibenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-(2,8-Di-tert-butyl-4,10-dihydropyreno[4,5-d:9,10-d']diimidazole-5,11-diyl)dibenzoic acid
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4,4'-(2,8-Di-tert-butyl-4,10-dihydropyreno[4,5-d:9,10-d']diimidazole-5,11-diyl)dibenzoic acid
Reactant of Route 3
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4,4'-(2,8-Di-tert-butyl-4,10-dihydropyreno[4,5-d:9,10-d']diimidazole-5,11-diyl)dibenzoic acid
Reactant of Route 4
4,4'-(2,8-Di-tert-butyl-4,10-dihydropyreno[4,5-d:9,10-d']diimidazole-5,11-diyl)dibenzoic acid
Reactant of Route 5
4,4'-(2,8-Di-tert-butyl-4,10-dihydropyreno[4,5-d:9,10-d']diimidazole-5,11-diyl)dibenzoic acid
Reactant of Route 6
4,4'-(2,8-Di-tert-butyl-4,10-dihydropyreno[4,5-d:9,10-d']diimidazole-5,11-diyl)dibenzoic acid

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